2-(Pyrimidin-2-yl)benzenesulfonamide
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Overview
Description
2-(Pyrimidin-2-yl)benzenesulfonamide is a compound that features a pyrimidine ring attached to a benzenesulfonamide group. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yl)benzenesulfonamide typically involves the reaction of pyrimidine derivatives with benzenesulfonyl chloride. One common method includes the following steps :
Starting Materials: Pyrimidine and benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-(Pyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, such as diuresis and reduction of intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrimidin-2-yl)benzenesulfonamide
- 2-(Pyridin-2-yl)benzenesulfonamide
- 2-(Pyrimidin-4-yl)benzenesulfonamide
Uniqueness
2-(Pyrimidin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
88152-97-0 |
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Molecular Formula |
C10H9N3O2S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H9N3O2S/c11-16(14,15)9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H,(H2,11,14,15) |
InChI Key |
LECKKBMOOVJZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC=N2)S(=O)(=O)N |
Origin of Product |
United States |
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